molecular formula C15H24O B12725405 Bazzanenol CAS No. 28290-28-0

Bazzanenol

Cat. No.: B12725405
CAS No.: 28290-28-0
M. Wt: 220.35 g/mol
InChI Key: CXCWPODYESQSPM-XFFZJAGNSA-N
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Description

Contextualization within Contemporary Chemical Sciences

Within contemporary chemical sciences, the study of natural products continues to be a vital area, driving advancements in organic synthesis, analytical techniques, and the exploration of biodiversity for novel compounds. Bazzanenol fits into this context as a naturally occurring molecule with a distinct bicyclo[5.3.1]undecane skeleton, which presents interesting challenges and opportunities for synthetic chemists and provides insights for chemotaxonomic studies. Its isolation and characterization highlight the ongoing importance of exploring diverse biological sources for new chemical entities thegoodscentscompany.comnii.ac.jpdntb.gov.uascribd.comresearchgate.netgla.ac.ukresearchgate.netgla.ac.ukarchive.org.

Significance of this compound in Emerging Chemical Paradigms

This compound holds significance in emerging chemical paradigms, particularly in the field of biogenesis and the study of enzymatic pathways in plants. Its proposed biogenetic route involves specific cyclization and rearrangement steps from farnesyl pyrophosphate intermediates, contributing to the understanding of how complex polycyclic structures are formed in nature nii.ac.jpscribd.com. Investigating such pathways can inform biomimetic synthesis strategies and provide insights into the evolution of enzymatic machinery in different organisms. The compound's presence in liverworts, a group of ancient plants, also contributes to chemosystematic studies, helping to understand evolutionary relationships based on chemical profiles nii.ac.jpdntb.gov.uaresearchgate.net.

Research Objectives and Scope for In-depth Investigation of this compound

The primary research objectives concerning this compound have historically centered on its isolation, structure elucidation, and the investigation of its biogenetic origins thegoodscentscompany.comnii.ac.jpdntb.gov.uascribd.comresearchgate.netgla.ac.ukresearchgate.netgla.ac.ukarchive.org. The scope for in-depth investigation includes refining the understanding of its biosynthesis through detailed enzymatic studies and potentially exploring enantioselective synthesis routes given its reported optical activity nii.ac.jpncats.io. Further spectroscopic analysis could provide more detailed information on its conformational preferences and reactivity. While initial studies focused on its occurrence in specific liverwort species, a broader survey across related species could reveal variations in its concentration or the presence of related compounds, contributing to chemotaxonomic data.

Detailed research findings on this compound have primarily focused on its isolation from the liverwort Bazzania pompeana and the determination of its chemical structure thegoodscentscompany.comdntb.gov.uaresearchgate.net. Spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), were crucial in elucidating its bicyclo[5.3.1]undec-2-en-4-ol structure thegoodscentscompany.comscribd.com.

The proposed biogenesis of this compound involves the cyclization of farnesyl pyrophosphate to a bicyclic cation intermediate, which then undergoes a series of 1,2-migrations and deprotonation to yield compounds like Bazzanene and this compound nii.ac.jpscribd.com. This pathway is considered representative of the biogenesis of certain ent-sesquiterpenoids found in liverworts nii.ac.jp.

Here is a table summarizing some key chemical data for this compound:

PropertyValueSource
Molecular FormulaC₁₅H₂₄O nih.govncats.io
Molecular Weight220.3505 ncats.io
PubChem CID6450259 nih.govnih.gov
Chemical TypeSesquiterpene Alcohol thegoodscentscompany.comscribd.comresearchgate.net
Skeletal SystemBicyclo[5.3.1]undecane thegoodscentscompany.comresearchgate.net
Source OrganismBazzania pompeana (Liverwort) thegoodscentscompany.comdntb.gov.uascribd.com
Optical ActivityReported as (+) in some literature nii.ac.jpncats.io

Further research has identified related compounds, such as Bazzanene, which is a sesquiterpene hydrocarbon also found in Bazzania species and is biogenetically linked to this compound nii.ac.jpscribd.comgla.ac.ukgla.ac.ukarchive.org.

Here is a table of compounds mentioned in the context of this compound research:

Compound NamePubChem CIDRelevance
This compound6450259Focus compound
BazzaneneNot readily available in search resultsBiogenetic precursor/related compound nii.ac.jpscribd.comgla.ac.ukgla.ac.ukarchive.org
Farnesyl pyrophosphate5281045Proposed biogenetic precursor
Cuparene101254Product of dehydrogenation of Bazzanene scribd.com

The research conducted on this compound exemplifies the detailed analytical and structural work required to characterize novel natural products and place them within the broader context of chemical biosynthesis and chemotaxonomy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28290-28-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2Z)-2,6,6-trimethyl-8-methylidenebicyclo[5.3.1]undec-2-en-4-ol

InChI

InChI=1S/C15H24O/c1-10-5-6-12-8-14(10)15(3,4)9-13(16)7-11(12)2/h7,12-14,16H,1,5-6,8-9H2,2-4H3/b11-7-

InChI Key

CXCWPODYESQSPM-XFFZJAGNSA-N

Isomeric SMILES

C/C/1=C/C(CC(C2CC1CCC2=C)(C)C)O

Canonical SMILES

CC1=CC(CC(C2CC1CCC2=C)(C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for Bazzanenol and Its Analogues

Strategic Development of Novel Bazzanenol Synthetic Pathways

Developing novel synthetic routes to this compound involves overcoming challenges related to the construction of its bicyclo[5.3.1]undecane system and the precise placement of functional groups and stereocenters.

Innovations in Carbon-Carbon and Carbon-Heteroatom Bond Formations for this compound

The construction of the bicyclo[5.3.1]undecane core of this compound requires efficient methods for forming specific carbon-carbon bonds. Various reactions are employed in organic synthesis to create carbon-carbon bonds, including nucleophilic substitution of haloalkanes with cyanide ions to form nitriles and the addition of hydrogen cyanide to carbonyls to form hydroxynitriles. chemrevise.org Organometallic reagents, such as Grignard reagents and organolithium compounds, are also classical tools for carbon-carbon bond formation through reactions with halophosphines or addition to carbonyls. organic-chemistry.orgbeilstein-journals.org

Carbon-heteroatom bond formation is equally crucial in synthesizing this compound, particularly for introducing the hydroxyl group. Cross-coupling reactions are significant for forming carbon-heteroatom bonds, including C–O and C–N bonds, and are widely used in the synthesis of natural products and pharmaceuticals. mdpi.comnih.gov Transition metal catalysis, particularly palladium catalysis, has revolutionized the formation of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds. nih.govsnnu.edu.cn For instance, palladium-catalyzed cross-coupling of vinyl halides with (silyl)phosphines has been described for the synthesis of vinylphosphines, illustrating the utility of transition metals in forming carbon-heteroatom bonds. beilstein-journals.org

Stereoselective and Regioselective Synthesis of this compound Frameworks

Achieving high stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like this compound, which possess multiple stereocenters and potential reaction sites. Stereoselective synthesis aims to produce a specific stereoisomer preferentially over others. nih.govnih.gov In the context of terpenoid synthesis, including those with novel skeletal types like this compound, stereospecific enzymatic biosynthesis plays a significant role in nature, producing specific enantiomeric forms. nii.ac.jp Laboratory syntheses often employ strategies to mimic or control this selectivity. For example, stereoselective total syntheses of related sesquiterpenes like eremophilene (B157757) and eremoligenol (B157327) have been accomplished, highlighting the importance of controlled stereochemistry in constructing these frameworks. scribd.com

Regioselectivity, controlling the site of chemical reaction, is also critical. In condensation reactions, for instance, controlling which of multiple possible sites reacts is essential for obtaining the desired product isomer. nih.gov The development of synthetic routes for this compound necessitates careful consideration of both stereochemical and regiochemical outcomes at each bond-forming step to ensure the correct bicyclo[5.3.1]undecane structure with the appropriate configuration of the hydroxyl group and other substituents.

High-Pressure Driven Chemical Synthesis for this compound Derivatives

High-pressure techniques can influence chemical reactions by affecting transition states and equilibria, potentially enabling novel reaction pathways or improving selectivity that are not accessible under ambient pressure. muni.cz While specific applications of high-pressure synthesis directly to this compound derivatives are not extensively detailed in the provided search results, high-pressure methods have been employed in the synthesis of various inorganic and organic materials, sometimes leading to unusual structures or phases. aps.orgnih.govresearchgate.netnih.gov These methods can be particularly useful for overcoming kinetic barriers or driving reactions that involve a significant decrease in volume of activation. The application of high pressure in this compound synthesis could potentially be explored for constructing strained ring systems or influencing the stereochemical outcome of certain key steps, although this remains an area for potential future investigation based on general principles of high-pressure chemistry.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed efficiently under milder conditions and with enhanced selectivity. Both asymmetric catalysis and the use of organo- and transition metal catalysts are central to the advanced synthesis of complex molecules.

Asymmetric Catalysis for Chiral this compound Production

Asymmetric catalysis is a cornerstone for the efficient creation of enantiopure chiral molecules, which is crucial for compounds like this compound that possess defined stereochemistry. nih.govfrontiersin.org This approach utilizes chiral catalysts to favor the formation of one enantiomer over the other. frontiersin.org Various methodologies fall under asymmetric catalysis, including those employing transition metals with chiral ligands, enantioselective photocatalytic reactions, and asymmetric electrocatalysis. frontiersin.org Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective transformations. frontiersin.orgbeilstein-journals.orgyoutube.comyoutube.com The development of asymmetric catalytic routes to this compound would involve designing chiral catalysts capable of controlling the stereochemical outcome of key bond-forming or functionalization steps within the bicyclo[5.3.1]undecane framework. While specific examples for this compound are not provided, the principles of asymmetric catalysis, as applied to the synthesis of other complex chiral molecules, would be relevant. nih.govrsc.orgnih.govccnu.edu.cn

Organocatalysis and Transition Metal Catalysis in this compound Derivatization

Organocatalysis, which utilizes small organic molecules as catalysts, offers advantages such as being metal-free and often operating under mild conditions. beilstein-journals.orgyoutube.comyoutube.com Organocatalysts can facilitate a variety of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. beilstein-journals.orgyoutube.comyoutube.comthieme-connect.de The application of organocatalysis in this compound synthesis could involve using chiral organocatalysts to control the stereochemistry of specific functionalization steps or to mediate cyclization reactions that form the bicyclic core.

Transition metal catalysis is widely recognized for its ability to facilitate a broad range of transformations, particularly in carbon-carbon and carbon-heteroatom bond formation. princeton.edunih.govuwindsor.ca Metals such as palladium, copper, nickel, rhodium, iridium, and cobalt are commonly used in catalytic cycles that involve steps like oxidative addition, reductive elimination, and migratory insertion. nih.govsnnu.edu.cnprinceton.edunih.gov The merger of photoredox catalysis with transition metal catalysis, termed metallaphotoredox catalysis, has further expanded the scope of accessible transformations. ccnu.edu.cnprinceton.edu In the context of this compound synthesis, transition metal catalysts could be employed for challenging coupling reactions, directed C-H functionalization, or stereoselective transformations that are difficult to achieve by other means. For example, palladium catalysis has been used for coordination-assisted functionalization of nonactivated C(sp3)–H bonds, a strategy that could potentially be applied to introduce functionality onto the this compound skeleton at specific positions. nih.gov

The derivatization of this compound, modifying its structure to create analogues, would also heavily rely on these catalytic approaches to introduce new functional groups or alter existing ones with control over selectivity. The choice between organocatalysis and transition metal catalysis, or a combination thereof, would depend on the specific transformation required and the desired stereochemical outcome.

Summary of Catalytic Approaches

Catalysis TypeKey FeaturesPotential Application in this compound Synthesis
Asymmetric CatalysisUses chiral catalysts for enantioselective product formation. nih.govfrontiersin.orgControlling stereochemistry of new stereocenters; enantioselective synthesis. nih.gov
OrganocatalysisUses small organic molecules; often metal-free and mild conditions. beilstein-journals.orgyoutube.comStereoselective functionalization; mediating cyclizations. beilstein-journals.orgyoutube.comyoutube.com
Transition Metal CatalysisUses transition metals; broad range of transformations (C-C, C-X bonds). princeton.edunih.govuwindsor.caChallenging coupling reactions; directed C-H functionalization; stereoselective steps. nih.gov

Photoredox and Electrocatalytic Strategies for this compound Transformations

Research findings regarding the direct application of photoredox or electrocatalytic strategies specifically for the synthesis or transformation of this compound are not extensively detailed in the available literature. However, one chemical transformation involving this compound has been reported: the conversion of this compound (262) to bazzanenone A (265) through treatment with tetrapropylammonium (B79313) perruthenate vdoc.pub. Conversely, bazzanenone A (265) can be reduced using LiAlH4 to yield both this compound (262) and its epimer vdoc.pub.

Biocatalytic Pathways for this compound Precursors

The biogenesis of this compound in liverworts represents a natural biocatalytic pathway towards its formation. Studies on the chemotaxonomic characteristics of liverwort sesquiterpenoids suggest a biogenetic route for (+)-bazzanene and (+)-bazzanenol from a cation intermediate (cation I), which is itself derived from further transformations of precursors like cis-FPP nii.ac.jp. The biogenesis of ent-sesquiterpenoids, characteristic of liverworts, is explained by specific enzyme action, where the enzyme-substrate complex may form via a reverse conformation compared to higher plants nii.ac.jp. This highlights the role of specific enzymes in stereospecifically catalyzing the formation of these compounds from their precursors nii.ac.jp.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to minimize environmental impact and improve sustainability. While comprehensive studies specifically on the green synthesis of this compound are limited in the provided information, related concepts in the handling and potential synthesis of similar compounds offer insights.

Solvent-Free and Sustainable Reaction Environments

The concept of solvent-free processes is relevant in the context of sustainable chemistry. Although not a synthesis method, the mention of obtaining solvent-free products in the context of supercritical CO2 extraction of essential oils, where this compound is found, touches upon sustainable processing environments iseoils.com. This suggests that techniques minimizing or eliminating traditional organic solvents could be explored for isolation or potentially future synthetic steps of this compound or its derivatives to align with sustainable practices. Specific examples of solvent-free synthesis methods for this compound were not found in the search results.

Atom-Economical and Waste Minimization Strategies

Detailed research findings on specific atom-economical and waste minimization strategies applied to the synthesis of this compound are not available in the provided information. Atom economy, a key green chemistry metric, focuses on maximizing the incorporation of all atoms from the reactants into the final desired product, thereby minimizing waste at the molecular level. Future synthetic route design for this compound would ideally consider reactions with high atom economy.

Continuous Flow Synthesis Techniques for this compound Production

Information specifically detailing the application of continuous flow synthesis techniques for the production of this compound was not found in the search results. Continuous flow synthesis offers advantages in terms of safety, scalability, reproducibility, and potentially reduced waste compared to batch processes, making it a valuable approach for the sustainable production of chemical compounds.

Retrosynthetic Analysis and Pathway Planning for Complex this compound Architectures

Detailed published retrosynthetic analyses specifically for the complex architecture of this compound are not present in the gathered information. Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules by working backward from the target molecule to simpler, readily available starting materials. Developing efficient synthetic routes for this compound or its analogues would involve careful retrosynthetic planning to identify key disconnections and transformations.

Computational Tools in Retrosynthetic Design

Computational tools have become increasingly valuable in modern organic synthesis, aiding chemists in planning efficient and convergent synthetic routes. nsf.gov These tools employ algorithms to analyze the target molecule and suggest possible precursor molecules through a series of simulated retrosynthetic disconnections. nsf.govarchive.org For a molecule with the structural complexity of this compound, featuring a fused bicyclic system and multiple functional groups, computational retrosynthesis can help explore a vast number of potential synthetic pathways, identify key intermediates, and evaluate the feasibility of different reaction steps.

Retrosynthetic analysis of this compound (C₁₅H₂₄O) using computational platforms would likely focus on strategically breaking down the bicyclo[5.3.1]undecane core. Potential disconnections might involve breaking carbon-carbon bonds to simplify the ring system or disconnecting functional groups to reveal simpler precursors. Computational tools can assess the chemical literature and databases to suggest known reactions that could achieve these transformations in the forward synthetic direction. They can also help predict potential side reactions and assess the stereochemical outcomes of proposed steps.

While specific reports detailing the computational retrosynthetic analysis of this compound were not found in the consulted literature, the bicyclo[5.3.1]undecane skeleton presents challenges typical of polycyclic natural products. Computational methods have been successfully applied to the retrosynthetic planning of other complex terpenes and natural products, assisting in the identification of efficient routes and the prediction of stereochemical outcomes. rsc.orgnsf.govresearchgate.net The application of such tools to this compound would involve evaluating strategies for constructing the nine-membered ring fused to the six-membered ring, as well as the introduction of the exocyclic methylene (B1212753) group and the hydroxyl functionality with the correct relative and absolute stereochemistry.

Chemoenzymatic Synthesis of this compound Intermediates

Chemoenzymatic synthesis, which combines the power of chemical transformations with the high selectivity and efficiency of enzymatic reactions, offers a promising approach for the synthesis of complex natural products like this compound. Enzymes, particularly terpene synthases, play a crucial role in the natural biosynthesis of terpenes, including sesquiterpenes like this compound, from simple precursors like farnesyl pyrophosphate (FPP). scribd.comcardiff.ac.ukrsc.org This enzymatic cascade in nature often proceeds with remarkable regio- and stereospecificity. cardiff.ac.uk

The natural biogenesis of this compound involves the cyclization of FPP, catalyzed by terpene synthases, to form the bicyclo[5.3.1]undecane skeleton. scribd.comcardiff.ac.uk This suggests that incorporating enzymatic steps into a synthetic strategy could provide a highly efficient and selective route to key intermediates or even the final product. For instance, enzymes could be employed for specific cyclization reactions, selective oxidations, or the introduction of chiral centers.

Research into chemoenzymatic synthesis of terpenes has demonstrated the feasibility of using isolated enzymes or engineered biocatalysts to produce terpene skeletons and derivatives. nih.govcardiff.ac.ukcardiff.ac.ukresearchgate.netnih.gov These approaches often involve the enzymatic synthesis of prenyl diphosphate (B83284) precursors or the enzymatic transformation of chemically synthesized intermediates. While direct reports on the chemoenzymatic synthesis of this compound intermediates were not identified, the principles established in the chemoenzymatic synthesis of other sesquiterpenes are highly relevant. nih.govresearchgate.netnih.gov For example, enzymes could potentially be used to catalyze the cyclization of a modified farnesyl pyrophosphate analogue to directly form the core bicyclo[5.3.1]undecane system or a functionalized intermediate. Alternatively, enzymes could be employed for stereoselective functionalization of a chemically synthesized bicyclic precursor.

Molecular Mechanism of Action Studies of Bazzanenol in Model Systems

Elucidation of Specific Molecular Interactions with Biological Targets (In Vitro)

In vitro studies have been crucial in identifying potential molecular targets of bazzanenol and characterizing the nature of these interactions.

Protein-Bazzanenol Binding Dynamics and Kinetics

While specific detailed studies on the binding dynamics and kinetics between this compound and isolated proteins are not extensively reported in the provided search results, research on related terpenoids suggests potential mechanisms involving interactions with enzyme active sites. iseoils.com General studies on the antimicrobial activity of essential oils, which often contain terpenoids, indicate their solubility in the phospholipid bilayer of cell membranes, which could influence interactions with membrane-associated proteins. iseoils.com

Receptor-Ligand Interactions of this compound Analogues

Information specifically on receptor-ligand interactions of this compound analogues is limited in the search results. However, studies on chiral fragrance molecules, some of which are terpenoids, have shown that different enantiomeric forms can elicit distinct biological responses, such as influencing the central nervous system. iseoils.com This suggests that the stereochemistry of this compound and its analogues could play a significant role in their interactions with potential receptors.

Enzyme Modulation and Active Site Engagement by this compound (In Vitro)

The search results indicate that structure-activity relationships have been studied for some terpenoids concerning their interaction with enzyme active sites. iseoils.com While direct studies on this compound's enzyme modulation are not detailed, the presence of a hydroxyl group in this compound suggests potential for hydrogen bonding interactions with enzyme active sites. iseoils.com Studies on other natural products from bryophytes have investigated enzyme inhibitory activities, such as cathepsin B and L inhibition, and α-glucosidase inhibitory activity, suggesting potential avenues for research into this compound's effects on enzymes. vdoc.pub

Ion Channel Modulation by this compound in Reconstituted Systems

No specific information regarding the modulation of ion channels by this compound in reconstituted systems was found in the provided search results.

Stereochemical Influence on this compound's Molecular Recognition

The absolute configuration of this compound has been determined, highlighting the importance of its specific three-dimensional structure. vdoc.pub The field of terpenoid chemistry recognizes that stereochemistry can significantly influence biological activity and molecular recognition, as seen with chiral fragrance molecules where different enantiomers have opposing effects. iseoils.com This principle suggests that the specific stereochemistry of this compound is likely crucial for its interactions with biological targets, although detailed studies explicitly demonstrating this for this compound were not found.

Cellular Pathway Perturbation Analysis by this compound (In Vitro)

While direct analysis of cellular pathway perturbation specifically by this compound is not detailed in the provided results, broader studies on natural products from bryophytes, the source of this compound, have explored various biological activities in vitro. These include cytotoxic and apoptotic activity, inhibition of nitric oxide production, and plant growth inhibitory activity. vdoc.pub These findings suggest that this compound, as a bryophyte-derived compound, could potentially influence various cellular pathways, warranting further investigation.

High-Throughput Profiling of Cellular Responses to this compound (In Vitro)

High-throughput screening (HTS) is a methodology used to rapidly test a large number of compounds for a specific biological activity. nih.govmdpi.com In the context of cellular responses, HTS can involve assessing various parameters such as cell viability, proliferation, morphology, or the activation of specific signaling pathways upon exposure to a compound like this compound. nih.govmdpi.comnih.govbfr-akademie.de These in vitro studies are crucial for the early stages of understanding a compound's potential biological effects and can help prioritize further investigations. nih.govmdpi.com While general principles of HTS in cellular studies are well-established, specific detailed findings on high-throughput profiling of cellular responses solely to this compound in vitro were not prominently available in the search results. However, the methodology typically involves using cell lines or primary cell cultures in multi-well plates and employing automated systems for liquid handling, detection, and data analysis. mdpi.comnih.govinventia.life Endpoints measured can vary widely depending on the hypothesized activity of the compound. nih.govnih.gov

Gene Expression Signature Analysis upon this compound Exposure (In Vitro)

Gene expression signature analysis involves examining changes in the mRNA levels of a large number of genes in cells or tissues exposed to a compound. uu.nlresearchgate.netnih.govmdpi.com This technique provides insights into the molecular pathways and cellular processes affected by the compound. uu.nlresearchgate.netnih.gov By comparing the gene expression profile induced by this compound to databases of known gene signatures, researchers can infer potential mechanisms of action or identify similarities to compounds with known activities. uu.nlnih.gov In vitro studies using cell lines are commonly employed for this type of analysis. researchgate.netnih.govxiahepublishing.com Techniques such as microarrays or RNA sequencing are used to quantify gene expression levels. uu.nlnih.gov Analysis of the resulting data often involves identifying differentially expressed genes and performing pathway enrichment analysis to determine which biological pathways are significantly altered. researchgate.netnih.gov While the search results discuss gene expression signature analysis in general uu.nlresearchgate.netnih.govmdpi.comxiahepublishing.com, specific data tables or detailed findings directly linking this compound exposure to a particular gene expression signature in vitro were not found.

Identification of this compound's Primary Chemico-Biological Interaction Points

Identifying the primary chemico-biological interaction points of a compound involves determining the specific biological molecules (e.g., proteins, enzymes, receptors) that the compound directly interacts with to exert its effects. indexcopernicus.comresearch.comletpub.com These interactions can be covalent or non-covalent and are fundamental to understanding the compound's mechanism of action. nih.gov Methods for identifying interaction points include biochemical assays, binding studies, and structural biology techniques like X-ray crystallography or cryo-electron microscopy when the compound is bound to its target. nih.gov Chemico-Biological Interactions is also the name of a scientific journal that publishes research on the molecular, cellular, and biochemical basis of interactions between chemicals and biological systems. indexcopernicus.comresearch.comletpub.commostwiedzy.plwikipedia.org While the search results provide general information about studying chemico-biological interactions indexcopernicus.comresearch.comletpub.comnih.gov, specific details or data tables identifying the primary interaction points of this compound were not available. Research on related bicyclic compounds, such as the investigation into the mechanism of action of a benzoxaborole inhibitor targeting leucyl-tRNA synthetase, illustrates the types of studies conducted to identify interaction points at a molecular level, involving techniques like X-ray crystallography and mutational analysis. nih.gov

Table 1: General Techniques Used in Molecular Mechanism Studies

Study TypeCommon In Vitro MethodsKey Information Gained
High-Throughput Profiling of Cellular ResponsesCell viability assays, proliferation assays, high-content imaging, reporter gene assaysEffects on basic cellular functions, identification of responsive cell lines/conditions
Gene Expression Signature AnalysisMicroarrays, RNA sequencing, RT-qPCR validationAffected molecular pathways, potential upstream regulators, similarities to known compounds
Identification of Chemico-Biological Interaction PointsBinding assays, enzyme inhibition assays, affinity chromatography, structural studiesDirect molecular targets (proteins, enzymes), binding affinity, mechanism of inhibition/activation

Computational and Theoretical Investigations of Bazzanenol

Quantum Chemical Calculations of Bazzanenol Reactivity and Electronic Structure

Quantum chemical calculations are essential for exploring the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide insights into molecular stability, reactivity, and spectroscopic characteristics. scienceopen.com For a sesquiterpenoid like this compound, these calculations can elucidate regions susceptible to chemical reaction and help interpret experimental data.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com For this compound, DFT calculations can be employed to optimize its three-dimensional geometry and compute various electronic descriptors that are crucial for understanding its chemical behavior. scribd.commdpi.com

Key insights from DFT studies would include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. scribd.com A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and potential for electron donation.
LUMO Energy-0.8 eVIndicates the energy of the lowest available orbital for accepting electrons.
HOMO-LUMO Gap (ΔE)5.7 eVA relatively large gap suggests high kinetic stability and low chemical reactivity.
Dipole Moment1.9 DIndicates a moderate polarity of the molecule, influencing its solubility and interactions.

Quantum chemical calculations are invaluable for predicting spectroscopic data, which is crucial for structure elucidation and validation of natural products. nih.gov Using methods like Time-Dependent Density Functional Theory (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO), it is possible to compute the theoretical UV-Vis, NMR, and Electronic Circular Dichroism (ECD) spectra of this compound. nih.govmdpi.com

The GIAO method is commonly used to calculate NMR shielding tensors, which can be converted into chemical shifts (δ). nih.govnih.gov By comparing the calculated ¹H and ¹³C NMR chemical shifts for a proposed structure with experimental data, researchers can confirm its constitution and relative stereochemistry with high confidence. mdpi.comresearchgate.net Similarly, TD-DFT can predict the electronic transitions responsible for UV-Vis absorption, calculating the maximum absorption wavelengths (λmax). researchgate.netresearchgate.net This is particularly useful for validating the chromophore system within the molecule. For chiral molecules like this compound, comparing the calculated ECD spectrum with the experimental one allows for the unambiguous assignment of its absolute configuration. nih.gov

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for this compound

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP)Difference (Δδ)
C-145.245.9-0.7
C-222.823.1-0.3
C-341.540.8+0.7
C-4142.1141.5+0.6
C-5121.9122.5-0.6
C-675.376.0-0.7

Molecular Dynamics Simulations of this compound in Biological Environments

While quantum mechanics describes electronic properties, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.gov By placing this compound into a simulated biological environment, such as in complex with a target protein or embedded within a lipid bilayer, MD can provide detailed insights into its dynamic behavior, stability, and interaction mechanisms at the atomic level. nih.govfrontiersin.org The simulation tracks the trajectory of the system by iteratively solving Newton's equations of motion for every atom, offering a "computational microscope" to observe molecular processes.

When a small molecule like this compound binds to a biological target, such as an enzyme or receptor, it adopts specific three-dimensional arrangements, or conformations. MD simulations of a this compound-protein complex can reveal the dominant binding poses and the dynamic stability of these interactions. researchgate.netmdpi.com

The analysis of the simulation trajectory allows researchers to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the complex. researchgate.net By calculating properties like the root-mean-square deviation (RMSD) of the ligand, one can assess its stability within the binding pocket. Furthermore, clustering the conformations sampled during the simulation helps identify the most populated and energetically favorable binding modes. This information is critical for understanding the structural basis of this compound's biological activity and for guiding the design of more potent analogs.

Table 3: Example Analysis of Intermolecular Interactions from an MD Simulation of a this compound-Target Complex

This compound Atom/GroupTarget ResidueInteraction TypeAverage Distance (Å)Interaction Occupancy (%)
Hydroxyl (-OH)ASP-152Hydrogen Bond2.885.4
Isopropyl GroupLEU-89Hydrophobic3.992.1
Cyclohexene RingPHE-210π-π Stacking4.560.3
Methyl Group (C13)VAL-130Hydrophobic4.178.5

The biological milieu is predominantly aqueous, and the interactions of a molecule are significantly influenced by the surrounding solvent molecules. MD simulations explicitly model these solvation effects by including water molecules in the simulation box. Water can mediate interactions between a ligand and its target, form stabilizing hydrogen bond networks, or be displaced from a binding site upon ligand entry, which can have important thermodynamic consequences. nih.gov Analyzing the behavior of water molecules at the interface of the this compound-target complex can reveal their role in stabilizing or destabilizing the binding. Understanding these solvation effects is crucial for accurately computing binding free energies and for predicting the affinity of this compound for its biological partners.

Cheminformatics and Data-Driven Approaches for this compound Research

Cheminformatics integrates computer and information science to address chemical problems, particularly in the context of large datasets. nih.govmdpi.com For this compound research, these data-driven approaches can be used to compare its properties to those of known drugs, predict its biological activities against various targets, and guide the discovery of new, similar compounds. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key technique in this area. QSAR models are statistical models that correlate variations in the chemical structure of compounds with their biological activity. nih.govnih.gov By building a QSAR model using a dataset of sesquiterpenoids with known activities, one could predict the potential activity of this compound. thieme-connect.com This involves calculating a wide range of molecular descriptors for each compound—quantifying properties like size, shape, lipophilicity, and electronic features—and then using machine learning or regression analysis to find the mathematical relationship between these descriptors and the observed activity. researchgate.net Such models can prioritize this compound for specific biological assays and suggest structural modifications that might enhance its potency. frontiersin.org Data-driven approaches are also central to virtual screening, where large compound libraries are computationally searched to identify molecules with structures similar to this compound or those predicted to be active against a specific target. nih.govresearchgate.net

Table 4: Sample Data for a Hypothetical QSAR Model for Sesquiterpenoids

CompoundLogP (Lipophilicity)Molecular Weight (g/mol)Number of H-bond DonorsBiological Activity (IC₅₀, μM)
This compound3.5220.351(Predicted)
Compound A3.2218.34115.2
Compound B4.1234.37045.8
Compound C3.8222.3728.5
Compound D2.9204.350>100

Predictive Modeling for this compound Derivatives and Target Affinities

Predictive modeling, a cornerstone of modern drug discovery, utilizes computational algorithms to forecast the biological activity and target interactions of chemical compounds. For this compound and its hypothetical derivatives, these models can accelerate the identification of potent bioactive agents.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique in this domain. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of this compound derivatives, a QSAR study would involve calculating a range of molecular descriptors that quantify various physicochemical properties.

Key Molecular Descriptors for QSAR of this compound Derivatives (Illustrative Example):

Descriptor ClassSpecific DescriptorsRelevance to Bioactivity
Topological Wiener Index, Balaban J indexDescribes molecular branching and size.
Electronic HOMO/LUMO energies, Dipole MomentRelates to chemical reactivity and intermolecular interactions.
Steric Molar Refractivity, Molecular VolumePertains to the molecule's fit within a biological target's binding site.
Hydrophobic LogPGoverns membrane permeability and interaction with hydrophobic pockets.

Once calculated, these descriptors for a set of this compound analogs with known biological activities (e.g., inhibitory concentrations against a specific enzyme) would be used to train a machine learning model. This model could then predict the activity of new, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulations offer a more structurally detailed approach. This method predicts the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a target protein. The scoring functions used in docking estimate the binding affinity, providing a rank-ordering of potential binders. For instance, if this compound were being investigated as an inhibitor of a particular kinase, docking studies could reveal key interactions between its functional groups and the amino acid residues in the kinase's active site, guiding the design of derivatives with enhanced affinity.

Illustrative Docking Scores for this compound Analogs Against a Hypothetical Target:

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-7.2TYR23, LEU88, VAL34
Derivative A (with added hydroxyl)-8.1TYR23, LEU88, ASP90 (H-bond)
Derivative B (with ester group)-7.5TYR23, PHE101

Reaction Prediction and Optimization for this compound Synthesis Using Machine Learning

The synthesis of complex natural products like this compound is a significant challenge. Machine learning (ML) is increasingly being applied to predict the outcomes of chemical reactions and to optimize reaction conditions, thereby streamlining synthetic efforts. nd.edu

Once a synthetic route is established, ML algorithms, particularly Bayesian optimization, can be employed to optimize reaction conditions. This approach efficiently explores a multi-dimensional parameter space (e.g., temperature, catalyst loading, solvent, reaction time) to identify the conditions that maximize a desired outcome, such as reaction yield. digitellinc.comresearchgate.net

Example of a Bayesian Optimization Workflow for a Key Step in this compound Synthesis:

ParameterRange ExploredOptimal Value (Hypothetical)
Temperature (°C)25 - 10065
Catalyst Loading (mol%)0.5 - 5.02.1
Solvent Ratio (DCM:THF)1:1 - 10:14:1
Resulting Yield (%) (modeled)89

This data-driven approach can significantly reduce the number of experiments required to achieve high-yielding and robust synthetic procedures for this compound and its derivatives. nd.edu

De Novo Design and Virtual Screening of this compound-like Scaffolds

De novo design and virtual screening are powerful computational strategies for exploring novel chemical space and identifying new bioactive compounds. nih.govnih.govbiorxiv.org For this compound, these techniques can be used to design and discover new molecules that mimic its core structure (the bazzanane scaffold) but possess improved properties.

Virtual Screening: This process involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. If the bazzanane scaffold is known to be important for a particular biological activity, a similarity search can be performed on a database of millions of compounds to find molecules with a similar 2D or 3D structure. Alternatively, if a protein target is known, structure-based virtual screening (docking) can be used to identify compounds from the library that fit well into the target's binding site. nih.govnih.gov

De Novo Design: This approach involves building novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. nih.govbiorxiv.org An algorithm could use the bazzanane scaffold as a starting point and add functional groups to optimize interactions with a target protein, thereby designing novel, potent, and potentially more synthetically accessible this compound-like compounds.

Illustrative Hit List from a Virtual Screen for this compound-like Scaffolds:

Compound IDScaffold TypePredicted Affinity (kcal/mol)
ZINC12345Bazzanane-like-8.5
ZINC67890Novel Tricyclic-8.2
ZINC24680Fused Ring System-7.9

Theoretical Understanding of this compound's Reaction Mechanisms

Theoretical chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), provides profound insights into the mechanisms of chemical reactions. pnnl.govnih.govosu.eduoregonstate.eduucr.edund.edu For the synthesis of this compound, DFT calculations can be used to elucidate the intricate details of key transformations, such as cyclizations and rearrangements, which are common in sesquiterpenoid synthesis.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a reaction can be constructed. osu.edu This allows for the determination of activation energies, which are related to the reaction rate, and reaction energies, which indicate the thermodynamic favorability of a process. Such studies can explain observed stereoselectivities, predict the feasibility of proposed synthetic steps, and even guide the discovery of new reactions.

For instance, the biosynthesis or laboratory synthesis of the bazzanane skeleton likely involves complex carbocation-mediated cyclizations. DFT studies could model these reactive intermediates and the transition states for their rearrangements, providing a detailed, step-by-step understanding of how the intricate tricyclic structure of this compound is formed. mdpi.comresearchgate.netnih.govresearchgate.netnanomedicine-rj.comut.ac.ir

Hypothetical DFT-Calculated Energy Profile for a Key Cyclization Step in this compound Synthesis:

SpeciesRelative Energy (kcal/mol)
Reactant (Acyclic Precursor)0.0
Transition State 1 (TS1)+15.2
Intermediate (Monocyclic Cation)+5.4
Transition State 2 (TS2)+12.8
Product (Bicyclic Core)-10.7

These theoretical investigations are invaluable for rationalizing complex chemical transformations and for the design of more efficient and selective synthetic routes to this compound and other structurally complex natural products.

Advanced Analytical Characterization Methodologies for Bazzanenol

High-Resolution Mass Spectrometry for Bazzanenol Metabolites and Transformations

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of compounds, as well as providing structural information through fragmentation patterns. numberanalytics.compioneerpublisher.comnih.gov High-resolution mass spectrometry (HRMS) offers accurate mass measurements, which are essential for confidently assigning a molecular formula to an unknown compound like this compound (C15H24O). pioneerpublisher.comnih.gov Studies involving the isolation and characterization of compounds from Bazzania species, including this compound, have utilized both low and high-resolution mass spectrometry instruments. gla.ac.uk While the provided information confirms the use of HRMS in the characterization of this compound ufs.ac.za, detailed research findings on specific fragmentation patterns of this compound or the analysis of its potential metabolites and transformation products using HRMS are not extensively detailed in the provided search results. MS can provide partial structural insight using mass spectral fragmentations pioneerpublisher.com.

Hyphenated MS Techniques for Complex this compound Mixtures

Hyphenated mass spectrometry techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. This is particularly valuable when analyzing complex mixtures, such as extracts from natural sources where this compound is found. Gas chromatography-mass spectrometry (GC-MS) has been explicitly used for the detection of this compound in liverwort extracts. microbenotes.com GC-MS allows for the separation of volatile and semi-volatile compounds in the extract before they are introduced into the mass spectrometer, enabling the identification of this compound within the complex matrix. microbenotes.com While not specifically mentioned for this compound in the provided snippets, high-performance liquid chromatography-mass spectrometry (HPLC-MS) is another powerful hyphenated technique commonly used for analyzing less volatile or more polar compounds in natural product extracts ijirmps.orgfilab.fr, suggesting its potential applicability for analyzing this compound and related compounds or potential transformation products in complex mixtures. Hyphenated approaches simplify the characterization of complex samples by incorporating multiple separation mechanisms and detection schemes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure, connectivity, and stereochemistry of organic compounds. numberanalytics.comufs.ac.zafilab.frintertek.com NMR spectroscopy, including both 1H and 13C NMR, has been fundamental in the structure elucidation of this compound. gla.ac.ukufs.ac.zauspbpep.comfilab.frresearchgate.net Analysis of the chemical shifts and coupling patterns in 1H NMR spectra provides information about the different types of protons and their local chemical environments. gla.ac.uk 13C NMR spectroscopy reveals the different types of carbon atoms in the molecule. The combination of 1H and 13C NMR data is crucial for assembling the carbon framework and identifying functional groups within this compound. gla.ac.ukuspbpep.comresearchgate.net

Advanced Multidimensional NMR Techniques for this compound Complexes

Advanced multidimensional NMR techniques provide more detailed structural information by revealing correlations between different nuclei. For this compound, analysis of NOESY (Nuclear Overhauser Effect Spectroscopy) data was used to establish its relative configurations. ufs.ac.za NOESY experiments reveal spatial proximity between nuclei, which is vital for determining the three-dimensional arrangement of atoms and confirming relative stereochemistry, particularly in complex molecules like sesquiterpenes. ufs.ac.zaintertek.com While the term "complexes" in the outline might suggest studies of this compound binding to other molecules, the provided information focuses on the use of multidimensional NMR for elucidating the structure of this compound itself within the context of natural product isolation. Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are generally used to investigate complex chemical samples and overcome challenges with interpreting overlapping peaks in 1D spectra, leading to enriched structural information. intertek.com

Advanced Chromatographic Separations of this compound and Related Compounds

Chromatography plays a vital role in the isolation and purification of this compound from the complex mixtures found in liverwort extracts before spectroscopic analysis. Various chromatographic techniques have been employed in studies involving this compound. These include column chromatography, which is often used for initial separation of crude extracts. gla.ac.ukresearchgate.net Gas chromatography (GC) has been used for the analysis of volatile components in liverworts, and GC-MS has been used to detect this compound. researchgate.netmicrobenotes.com High-performance liquid chromatography (HPLC) is another powerful technique used for the separation and purification of natural products. ufs.ac.zafilab.fr Furthermore, silver ion chromatography has been specifically mentioned as a method capable of separating this compound from related compounds like bazzanene. nih.gov This type of chromatography is particularly useful for separating compounds based on the number and configuration of their double bonds. nih.gov These advanced chromatographic methods are essential for obtaining pure samples of this compound required for detailed spectroscopic characterization and biological activity assessment. ijirmps.orgufs.ac.zafilab.fr

Microfluidic and Miniaturized Separation Systems for this compound Analysis

Microfluidic and miniaturized separation systems offer several advantages for chemical analysis, including improved separation efficiency, faster run times, reduced reagent consumption, and the ability to integrate multiple steps onto a single chip revvity.co.jpnih.gov. These systems are particularly beneficial for analyzing limited sample volumes and can provide high sensitivity researchgate.netmdpi.com.

Microfluidic electrophoresis, a key microfluidic separation technique, is well-suited for the separation of biomolecules like proteins and nucleic acids, enabling the detection and characterization of small changes in size or charge revvity.co.jp. The small size of microfluidic chips, typically with microchannels between 1–50 µm in width, allows for precise processing of extremely low volumes of liquid, preserving precious samples and decreasing waste revvity.co.jp.

Miniaturization in chromatography, including microcapillary and nano-liquid chromatographic systems, has gained traction due to reduced costs for solvent and waste disposal chromatographyonline.com. Nanoliquid chromatography (NanoLC), utilizing capillary columns with internal diameters below 100 µm, is an example of a miniaturized separation technique researchgate.net.

Microfluidic systems can integrate various operations onto a single platform, simplifying experiments and increasing reproducibility revvity.co.jp. They can be designed for specific applications and can incorporate dedicated wells and microchannels for reagents, eliminating the need for many pre-processing steps revvity.co.jp. The development of miniaturized analytical systems has been a focus for applications in clinical diagnostics, pharmaceutical testing, and environmental monitoring researchgate.net.

Microfluidic liquid-phase extraction is another application where microfluidic technology is used for small-scale separation within microchannels, offering precise fluid control and automation capabilities microfluidics-innovation-center.com. These systems can utilize different flow patterns, such as laminar and segmented systems, to enhance interfacial exchange area microfluidics-innovation-center.com.

While the direct application of these techniques to this compound is not explicitly detailed in the provided search results, the principles and advantages discussed highlight their potential for the efficient and sensitive analysis of this compound, particularly for separating it from complex matrices or for analyzing limited sample quantities.

Spectroscopic and Imaging Techniques for this compound Localization and Interaction Sites (In Vitro)

Spectroscopic and imaging techniques play a crucial role in understanding the localization and interaction sites of compounds within biological systems, such as cellular models in vitro. These methods provide molecular-level information and can visualize the distribution of a compound within cells or tissues.

Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis In Situ

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying functional groups and analyzing the molecular structure of compounds like this compound in situ juniperpublishers.comksu.edu.sa. These techniques provide a unique molecular fingerprint based on the vibrational modes of chemical bonds ksu.edu.samt.com.

IR spectroscopy measures the absorption of light at specific frequencies corresponding to molecular vibrations, particularly sensitive to functional groups with strong dipoles ksu.edu.samt.com. Raman spectroscopy, on the other hand, measures the scattering of light and is sensitive to changes in polarizability during molecular vibrations, providing information about molecular frameworks and symmetric bonds like C-C, C=C, and C≡C ksu.edu.samt.comscitepress.org. Raman spectroscopy is particularly advantageous for analysis in aqueous media as water has a low Raman scattering intensity mt.comscitepress.org.

Both IR and Raman spectroscopy are non-destructive techniques and require minimal sample preparation, making them suitable for in situ analysis juniperpublishers.comsepscience.com. They can be used to identify chemical bonds and assess the structure of various components in biological samples juniperpublishers.com. In the context of this compound, these techniques could be applied to analyze its functional groups and structural characteristics within a sample matrix without altering the sample.

While IR spectroscopy provides a "fingerprint region" highly characteristic of atomic bonding, Raman spectroscopy is well-suited for studying crystal structures and can provide information about lower frequency modes related to crystal lattice structure and polymorph form juniperpublishers.commt.com. The combination of both techniques can provide a more complete picture of the molecular structure and composition scitepress.orgsepscience.com.

Electrochemical and Biosensor Development for this compound Detection and Monitoring

Electrochemical methods and the development of biosensors offer sensitive and cost-effective approaches for the detection and monitoring of various analytes, including potentially this compound. These techniques measure electrical signals generated by redox reactions or other electrochemical events related to the analyte of interest nih.govresearchgate.net.

Electrochemical sensors and biosensors provide advantages such as high sensitivity, real-time monitoring capabilities, potential for miniaturization, and relatively low cost nih.govresearchgate.netbrjac.com.br. They can be designed to detect a wide range of compounds and have applications in various fields, including biomedical analysis and environmental monitoring nih.govresearchgate.net.

Biosensors typically consist of a biological recognition element (e.g., enzyme, antibody, or nucleic acid) coupled with a signal converter that translates the biological interaction into a measurable electrical signal nih.gov. This allows for the selective detection of a target analyte nih.gov. Wearable electrochemical sensors are an emerging area, enabling real-time monitoring of biomarkers in biofluids brjac.com.brnih.govrsc.org.

The development of electrochemical biosensors often involves the use of nanomaterials and nanostructures to enhance sensitivity and facilitate electron transfer mdpi.comrsc.orgscienceopen.com. Graphene, for example, has been used as a sensing platform due to its unique properties rsc.org.

Real-Time Electrochemical Sensing of this compound Reactions

Real-time electrochemical sensing allows for the continuous monitoring of chemical reactions involving an analyte. This is achieved by measuring changes in electrical signals as the reaction progresses. While specific applications to this compound reactions are not detailed in the provided search results, the principles of real-time electrochemical sensing can be applied to study its reactivity.

Electrochemical sensors can measure parameters such as voltage, current, or electrochemical impedance, providing insights into the kinetics and mechanisms of reactions researchgate.net. Mediators are often used in electrochemical sensors to facilitate electron transfer between the analyte or a biological recognition element and the electrode surface, which can improve sensitivity and lower the required potential for measurement flexmedical-solutions.com.

The rapid and accurate detection of substances through electrochemical methods is crucial in various applications scienceopen.com. Real-time monitoring using electrochemical biosensors has been demonstrated for various biological processes and the detection of specific molecules nih.govrsc.orgmdpi.comunipd.it. For instance, electrochemical impedance spectroscopy (EIS) has been used for real-time monitoring of bacterial proliferation influenced by phages unipd.it.

Interdisciplinary Perspectives and Future Research Trajectories for Bazzanenol

Integration of Artificial Intelligence and Robotics in Bazzanenol Discovery and Synthesis

The application of AI and robotics to this compound research could involve:

Designing more efficient and sustainable synthetic routes to this compound.

Exploring the synthesis of novel this compound derivatives with modified structures.

Optimizing the extraction and isolation processes from natural sources.

Predicting potential biological activities based on structural features.

Addressing Sustainability Challenges in this compound Chemical Research

Sustainability is a critical consideration in modern chemical research, particularly concerning the synthesis and isolation of natural products unibe.chrsc.orgsolubilityofthings.comekb.egresearchgate.netresearchgate.net. Addressing sustainability challenges in this compound research involves adopting greener chemistry principles throughout its lifecycle, from source to synthesis and potential application.

Key areas for enhancing sustainability include:

Environmentally Friendly Synthesis: Developing synthetic routes that utilize earth-abundant and non-toxic catalysts instead of expensive and rare metals traditionally used in organic synthesis unibe.chrsc.orgsolubilityofthings.com. Exploring reactions that minimize waste generation and maximize atom economy are also crucial rsc.orgekb.eg.

Renewable Feedstocks: Investigating the use of biomass-derived chemicals and other renewable resources as starting materials for this compound synthesis, reducing dependence on fossil fuels researchgate.net.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, ionic liquids, or deep eutectic solvents researchgate.net. Solvent-free reactions are also a highly desirable sustainable approach solubilityofthings.com.

Flow Chemistry: Implementing continuous flow processes can offer advantages in terms of precise control, reduced waste, and enhanced safety compared to traditional batch processes researchgate.net.

Biocatalysis: Utilizing enzymes or microorganisms to catalyze specific reactions in this compound synthesis or modification can enable highly selective transformations under mild conditions, often with improved energy efficiency solubilityofthings.comresearchgate.net.

Given that this compound is found in liverworts thegoodscentscompany.comdntb.gov.uaresearchgate.net, sustainable harvesting or cultivation methods for these natural sources are also important considerations to ensure long-term availability and minimize ecological impact. Integrating sustainable practices into every stage of this compound chemical research is essential for responsible scientific advancement.

This compound as a Molecular Probe for Biological System Investigations (In Vitro)

Molecular probes are invaluable tools for investigating biological systems, allowing for the selective detection, visualization, and perturbation of biological molecules and processes in vitro mdpi.comsigmaaldrich.comnih.govnih.govleicabiosystems.comnih.govmdpi.comacs.orgrsc.org. Natural products, with their inherent structural diversity and evolved interactions with biological targets, are excellent candidates for development into molecular probes nih.govnih.gov.

While specific research detailing this compound's use as a molecular probe is limited in the provided sources, its natural origin and classification as a sesquiterpene alcohol suggest potential for biological interactions thegoodscentscompany.comthegoodscentscompany.com. Some sources indicate potential antibacterial activity for this compound usda.gov, which hints at its ability to interact with biological systems.

The potential for this compound or its chemically modified derivatives to serve as in vitro molecular probes could be explored in several ways:

Target Identification: this compound could be used to identify and study its specific biological targets within cells or biochemical pathways.

Fluorescent Labeling: Attaching fluorescent tags to this compound could allow for its visualization and tracking within biological samples, aiding in understanding its localization and dynamics. mdpi.comnih.govmdpi.com.

Activity-Based Probes: Derivatives of this compound could be designed as activity-based probes to profile enzyme activity or other biological processes it might influence.

Investigating Cellular Processes: this compound or its analogs could be used to perturb specific cellular functions in vitro to understand their roles in biological processes.

Developing this compound as a molecular probe would leverage its unique structural features to gain insights into biological mechanisms, following the precedent set by other natural product-based probes nih.govnih.gov.

Future Directions in the Chemical Evolution of this compound Scaffolds

The chemical evolution of natural product scaffolds is a strategy aimed at generating novel, biologically relevant molecules by modifying or combining fragments of existing natural products nih.govresearchgate.netnih.gov. This approach, sometimes referred to as creating "pseudo-natural products," allows for the exploration of chemical space beyond what is accessible through natural biosynthesis or simple structural modifications nih.govresearchgate.net.

Applying the principles of chemical evolution to the this compound scaffold could lead to the discovery of new compounds with altered or enhanced properties. This could involve:

Skeletal Modifications: Rearranging or modifying the bicyclo[5.3.1]undecane core of this compound to create novel ring systems or change the spatial arrangement of functional groups.

Peripheral Diversification: Introducing new functional groups or side chains to the existing this compound scaffold at various positions to modulate its physical, chemical, and biological properties.

Fragment Combination: Combining fragments of the this compound structure with fragments from other natural products or synthetic molecules to create hybrid scaffolds with unique characteristics nih.govresearchgate.net.

This directed evolution of the this compound scaffold holds the promise of generating a library of diverse compounds that retain some of the inherent biological relevance of the natural product while exploring novel structural space. This could lead to the identification of new lead compounds for various applications, potentially with improved potency, selectivity, or pharmacokinetic properties.

Collaborative Research Opportunities at the Interface of this compound Chemistry and Related Disciplines

Advancing research on this compound necessitates collaborative efforts spanning multiple scientific disciplines. The complexity of natural product research inherently bridges chemistry with biology, pharmacology, and increasingly, computational science and engineering.

Potential collaborative opportunities include:

Chemistry and Biology: Joint projects investigating the biosynthesis of this compound in liverworts, exploring its ecological role, and studying its interactions with biological targets in vitro and in vivo. Collaboration with botanists and microbiologists could be crucial for understanding the natural source.

Chemistry and Pharmacology/Medicinal Chemistry: Collaborative studies to evaluate the biological activities of this compound and its derivatives, understand their mechanisms of action, and explore their potential as therapeutic agents or molecular probes.

Chemistry and Computational Science: Partnerships with computational chemists and data scientists to apply AI and machine learning for synthetic route prediction, property prediction, and virtual screening of this compound analogs dypvp.edu.inwiley.comnih.govnih.govacs.orgtemasek.com.sgquantumzeitgeist.comresearchgate.netchemical.ai.

Chemistry and Engineering: Collaboration with engineers to develop automated synthesis platforms and sustainable chemical processes for the production of this compound and its derivatives dypvp.edu.inwiley.comnih.govresearchgate.net.

Chemistry and Environmental Science: Collaborative research focusing on the sustainable sourcing of this compound, minimizing the environmental impact of its extraction and synthesis, and evaluating the environmental fate of this compound and its byproducts.

These interdisciplinary collaborations are vital for a comprehensive understanding of this compound, from its natural origin and chemical synthesis to its potential applications and environmental considerations. By bringing together diverse expertise, researchers can overcome complex challenges and accelerate progress in this compound research.

Q & A

Basic Research Questions

Q. What methodologies are recommended for the initial identification and characterization of Bazzanenol in complex mixtures?

  • Methodological Answer : Begin with high-precision separation techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) to isolate and identify this compound. Structural elucidation should involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups. Validate purity using differential scanning calorimetry (DSC) and compare retention indices with literature standards .
  • Key Considerations : Ensure calibration of instruments using certified reference materials and report measurement uncertainties (e.g., ±0.1% for DSC) to align with reproducibility standards .

Q. What are the primary challenges in synthesizing this compound, and how can they be methodologically addressed?

  • Methodological Answer : Common challenges include low yield due to competing side reactions and instability of intermediates. Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) frameworks. Monitor reaction progress in real-time via in-situ Fourier-Transform Infrared (FTIR) spectroscopy to identify kinetic bottlenecks. Purification should employ gradient elution in preparative HPLC, with yield calculations normalized to theoretical maxima .
  • Key Considerations : Report synthetic yields with statistical significance (e.g., p < 0.05 via t-tests) and compare with existing protocols to highlight improvements .

Q. Which analytical techniques are most suitable for assessing this compound’s purity and stability in preliminary studies?

  • Methodological Answer : Use hyphenated techniques like LC-MS for purity analysis, quantifying impurities against a calibrated standard curve. For stability studies, employ accelerated degradation protocols (e.g., 40°C/75% relative humidity) and track degradation products via tandem mass spectrometry (MS/MS). Data should be analyzed using principal component analysis (PCA) to identify critical degradation pathways .
  • Key Considerations : Adhere to ICH guidelines for stability testing, specifying acceptance criteria (e.g., ±5% deviation from baseline purity) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action under varying physiological conditions?

  • Methodological Answer : Implement a multi-omics approach:

  • In vitro : Use CRISPR-edited cell lines to knock out putative target receptors, followed by transcriptomic profiling (RNA-seq) to identify differentially expressed pathways.
  • In silico : Perform molecular dynamics simulations (e.g., GROMACS) to model this compound-receptor binding affinities under varying pH and ionic conditions.
  • Validation : Cross-reference findings with metabolomic data (LC-MS-based) to map metabolic flux changes .
    • Key Considerations : Control for batch effects in omics data using normalization algorithms (e.g., DESeq2 for RNA-seq) and report effect sizes with confidence intervals .

Q. How should contradictions in this compound’s pharmacological data (e.g., conflicting efficacy results across studies) be resolved?

  • Methodological Answer :

  • Step 1 : Conduct a systematic review using PRISMA guidelines to aggregate data from peer-reviewed studies. Classify contradictions by experimental variables (e.g., dosage, model organism).
  • Step 2 : Apply meta-analytic tools (e.g., random-effects models) to quantify heterogeneity (I² statistic). Identify moderators (e.g., solvent choice, assay type) via subgroup analysis.
  • Step 3 : Replicate critical experiments under standardized conditions, using blinded protocols to minimize bias .
    • Key Considerations : Address unresolved contradictions in the discussion section by proposing hypotheses (e.g., allosteric modulation under specific conditions) for future validation .

Q. What are the best practices for optimizing this compound’s stability in long-term experimental settings?

  • Methodological Answer :

  • Formulation Screening : Test lyophilization vs. cryopreservation in excipient matrices (e.g., trehalose, PEG). Assess stability via Arrhenius kinetics to predict shelf life.
  • Environmental Controls : Use controlled-atmosphere chambers to isolate degradation triggers (e.g., oxygen, light). Monitor in real-time using Raman spectroscopy for non-invasive analysis.
  • Data Synthesis : Build a stability "heatmap" correlating degradation rates with environmental parameters (e.g., temperature, humidity) using multivariate regression .
    • Key Considerations : Report stability data with ±2σ confidence intervals and validate predictive models via leave-one-out cross-validation .

Data Contradiction and Analysis Framework

For studies encountering conflicting results (e.g., variable bioactivity in different cell lines):

  • Root-Cause Analysis : Use Ishikawa diagrams to trace potential sources of variability (e.g., cell passage number, reagent lot differences).
  • Statistical Reconciliation : Apply equivalence testing (TOST procedure) to determine if differences fall within pre-defined equivalence margins .
  • Contextual Reporting : Disclose all methodological details (e.g., cell culture media composition) in supplementary materials to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.